2-Hexylthiirane

Regioselectivity Ring-opening Dihydrothiophenone synthesis

2-Hexylthiirane, also designated (S)-(−)-1,2-epithiooctane, is a sulfur-containing three-membered heterocycle (thiirane / episulfide) with molecular formula C₈H₁₆S and a molecular weight of 144.28 g·mol⁻¹. It belongs to the thiirane class, which is the sulfur analog of epoxides and aziridines, characterized by significant ring strain that drives nucleophilic ring-opening reactivity.

Molecular Formula C8H16S
Molecular Weight 144.28 g/mol
Cat. No. B12282430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hexylthiirane
Molecular FormulaC8H16S
Molecular Weight144.28 g/mol
Structural Identifiers
SMILESCCCCCCC1CS1
InChIInChI=1S/C8H16S/c1-2-3-4-5-6-8-7-9-8/h8H,2-7H2,1H3
InChIKeyFUCNFCAABRZCTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hexylthiirane (CAS 244221-84-9): Molecular Identity, Thiirane Class Characteristics, and Key Physicochemical Baselines


2-Hexylthiirane, also designated (S)-(−)-1,2-epithiooctane, is a sulfur-containing three-membered heterocycle (thiirane / episulfide) with molecular formula C₈H₁₆S and a molecular weight of 144.28 g·mol⁻¹. It belongs to the thiirane class, which is the sulfur analog of epoxides and aziridines, characterized by significant ring strain that drives nucleophilic ring-opening reactivity [1]. The (S)-enantiomer is the most commonly available stereoisomeric form, with a reported density of 0.88 g·mL⁻¹ at 25 °C, a boiling point of 83 °C at 5 mmHg (lit.), and a flash point of 175 °F . Thiiranes as a class participate in nucleophilic ring-opening, ring-expansion, and cycloaddition reactions, forming diverse sulfur-containing scaffolds including thietanes, dihydrothiophenones, and 1,3-dithiolane-2-thiones [1].

Why 2-Hexylthiirane Cannot Be Casually Substituted by a Shorter- or Longer-Chain Thiirane Analog


Within the 2-alkylthiirane series, incremental changes in alkyl chain length produce meaningful shifts in both physical properties and reaction selectivity that are directly relevant to downstream handling and synthetic performance. The boiling point of 2-hexylthiirane (192.3 °C at 760 mmHg ) is substantially higher than that of 2-methylthiirane (72–75 °C ) and lower than that of 1,2-epithiodecane (231.7 °C ), meaning that a casual replacement alters distillation cut points and thermal exposure during purification. More critically, in carbon disulfide-mediated transformations the selectivity rank order among thiiranes is substituent-dependent: 2-hexylthiirane occupies a distinct position in the sequence 2-phenyl > 2-methyl > 2-ethyl > 2-hexyl > 2,3-tetramethylene > 2,2-dimethyl > 2-(chloromethyl) [1]. Substituting one thiirane for another without accounting for this rank order risks an unintended shift in product distribution and yield. These quantitatively anchored differences are unpacked below.

Quantitative Differentiation Evidence for 2-Hexylthiirane Relative to Its Closest Thiirane Analogs


Regioselectivity Reversal in Carbanion-Mediated Ring-Opening: 2-Hexylthiirane vs. 2-Phenylthiirane

In the reaction of thiiranes with diethyl malonate in the presence of sodium ethoxide, 2-hexylthiirane follows the general alkyl-thiirane pattern: nucleophilic attack occurs exclusively at the less-hindered (primary) carbon of the thiirane ring, yielding the 5-alkyl-dihydro-2(3H)-thiophenone regioisomer. In marked contrast, 2-phenylthiirane gives predominantly the opposite regioisomer, formed by attack at the more-hindered (benzylic) carbon [1]. This regiochemical divergence is not a matter of degree but of constitutional isomerism, meaning the two products are structurally distinct and cannot serve as mutual substitutes in further synthetic sequences.

Regioselectivity Ring-opening Dihydrothiophenone synthesis

Quantitative Rank Order in 1,3-Dithiolane-2-thione Formation: Where 2-Hexylthiirane Sits Among Seven Thiiranes

In the high-pressure reaction of thiiranes with carbon disulfide catalyzed by triethylamine, the selectivity for formation of 1,3-dithiolane-2-thione products follows a defined substituent-dependent rank order: 2-phenyl > 2-methyl > 2-ethyl > 2-hexyl > 2,3-tetramethylene > 2,2-dimethyl > 2-(chloromethyl) [1]. 2-Hexylthiirane occupies the fourth position in this seven-member series, showing lower selectivity than 2-ethylthiirane but higher selectivity than 2,3-tetramethylene-fused and 2,2-dimethylthiirane. This ranking was established under identical experimental conditions (800 MPa, 100 °C, 20 h, Et₃N catalyst) [2], providing a direct, internally controlled comparison across six structurally distinct thiiranes.

Carbon disulfide reaction Selectivity order 1,3-Dithiolane-2-thione

Boiling Point and Density Positioning of 2-Hexylthiirane Within the n-Alkylthiirane Homologous Series

The boiling point and density of 2-hexylthiirane place it at a specific and non-trivial position within the homologous series of 2-n-alkylthiiranes. Boiling point increases monotonically with chain length: 2-methylthiirane (C3) boils at 72–75 °C , 2-hexylthiirane (C8) at 192.3 °C at 760 mmHg (or 83 °C at 5 mmHg) , 1,2-epithiodecane (C10) at 231.7 °C , and 1,2-epithiododecane (C12) at 268.2 °C . Density, conversely, decreases with increasing chain length: 0.946 g·mL⁻¹ (C3) → 0.88–0.92 g·mL⁻¹ (C8) → 0.87 g·mL⁻¹ (C10) → 0.86 g·mL⁻¹ (C12). 2-Hexylthiirane thus offers an intermediate volatility that is high enough for vacuum distillation yet low enough (relative to C3) to minimize evaporative loss during ambient storage, and an intermediate density that affects mixing and phase behavior in biphasic reactions.

Physicochemical properties Boiling point Density Alkyl chain length

Synthetic Yields from Epoxide Precursors: Benchmarking 2-Hexylthiirane Access Against General Thiirane Synthesis Methods

Multiple solvent-free and catalytic protocols have been reported for converting epoxides to thiiranes in high yields, and these methods are directly applicable to the synthesis of 2-hexylthiirane from 1,2-epoxyoctane. Using alumina-immobilized thiourea under solvent-free conditions at room temperature, thiiranes are obtained in 83–98% yields within 2–9 minutes [1]. With immobilized thiourea on CaCO₃ under oil bath conditions (60–70 °C), yields of 88–98% are achieved within 1–12 minutes [2]. Magnetically separable CuFe₂O₄/Mg(OH)₂ nanocomposite catalysts in water at room temperature give thiiranes in 70–99% yields within 1–3.7 hours, with catalyst reuse over multiple cycles without significant activity loss . While these yield ranges are reported for diverse epoxide substrates, 2-hexylthiirane (derived from 1,2-epoxyoctane) falls within the scope of each methodology, providing procurement users with documented synthetic entry points.

Synthesis Epoxide-to-thiirane conversion Yield Green chemistry

Evidence-Anchored Application Scenarios for 2-Hexylthiirane in Synthesis and Procurement


Chiral Building Block for Asymmetric Synthesis of Sulfur-Containing Heterocycles

The commercially available (S)-enantiomer of 2-hexylthiirane (CAS 244221-84-9, purity ≥95% ) serves as a configurationally defined starting material for the stereoselective synthesis of thietanes, dihydrothiophenones, and 1,3-dithiolane-2-thiones. The regioselectivity pattern established by Taguchi and Suhara [1]—nucleophilic attack at the less-hindered carbon for alkyl-substituted thiiranes—provides predictable stereochemical outcomes when the (S)-enantiomer is employed, enabling the construction of enantioenriched sulfur heterocycles without reliance on chiral auxiliaries or resolution steps.

Precursor for 4-Hexyl-1,3-dithiolane-2-thione and Related RAFT Polymerization Agents

2-Hexylthiirane reacts with carbon disulfide under high-pressure triethylamine catalysis to yield 4-hexyl-1,3-dithiolane-2-thione [2]. 1,3-Dithiolane-2-thiones are structurally related to trithiocarbonates, which are established RAFT (Reversible Addition-Fragmentation chain Transfer) agents for controlled radical polymerization. The C8 alkyl chain of the hexyl substituent confers solubility in non-polar organic media that differs from shorter-chain (methyl, ethyl) or longer-chain (decyl, dodecyl) analogs, offering tunable hydrophobicity for polymer end-group engineering [2].

Dihydro-2(3H)-thiophenone Library Synthesis with Defined Alkyl Substitution

Reaction of 2-hexylthiirane with diethyl malonate under basic conditions yields 5-hexyl-3-ethoxycarbonyl-dihydro-2(3H)-thiophenone as the predominant regioisomer [1]. This scaffold class (γ-thiobutyrolactone derivatives) has been claimed in patent literature for utility as germicides, anti-inflammatory agents, and polymerization activators . The C8 hexyl chain length provides a balance of lipophilicity distinct from the methyl, butyl, and phenyl analogs tested in the original study, enabling property-tuning in SAR explorations.

Ring-Expansion Feedstock for 2-Hexylthietane Synthesis

Thiiranes undergo ring expansion with trimethyloxosulfonium iodide/NaH to form thietanes (four-membered sulfur heterocycles) . 2-Hexylthiirane is a direct entry point to 2-hexylthietane, a scaffold of pharmaceutical relevance. The hexyl substituent at the 2-position of the thietane ring imparts physicochemical properties that differ systematically from those of thietanes derived from shorter-chain thiiranes (e.g., 2-methylthiirane) or bulkier analogs (e.g., 2-phenylthiirane), directly following the boiling point and density trends documented in Section 3.

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